molecular formula C14H18INO2 B177818 Benzyl 4-(iodomethyl)piperidine-1-carboxylate CAS No. 149897-41-6

Benzyl 4-(iodomethyl)piperidine-1-carboxylate

Cat. No. B177818
CAS RN: 149897-41-6
M. Wt: 359.2 g/mol
InChI Key: LOWFFKJGPLDVQR-UHFFFAOYSA-N
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Description

Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a chemical compound that has been used in scientific research . It has diverse applications, including drug synthesis, organic reactions, and medicinal chemistry.


Synthesis Analysis

The synthesis of Benzyl 4-(iodomethyl)piperidine-1-carboxylate involves the reaction of I2 with 1H-imidazole and triphenylphosphine in THF at ambient temperature . After 4 hours, the reaction mixture is quenched with water, diluted, and extracted with EtOAc . The organic layers are then washed, dried, and concentrated under reduced pressure . The residue is purified by silica gel to afford the title compound .


Molecular Structure Analysis

The molecular structure of Benzyl 4-(iodomethyl)piperidine-1-carboxylate contains a total of 37 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate(s) (aliphatic) .


Chemical Reactions Analysis

Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a reactant for the synthesis of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation .

Scientific Research Applications

Pharmaceutical Research Cholinesterase Inhibition

Piperidine derivatives, including Benzyl 4-(iodomethyl)piperidine-1-carboxylate, are known for their role in inhibiting cholinesterase receptors, which is crucial in the treatment of Alzheimer’s disease. The benzyl-piperidine group provides strong binding to the catalytic site of the AChE enzyme, interacting with key amino acids for effective inhibition .

Antimalarial Drug Development

These compounds have been utilized in the synthesis of new drugs against Plasmodium falciparum, the parasite responsible for malaria. The structural flexibility of piperidine derivatives allows for the creation of a library of compounds aimed at low-cost and effective antimalarial treatments .

Organic Synthesis Intermediate Compounds

In organic chemistry, Benzyl 4-(iodomethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its reactivity due to the iodomethyl group makes it a valuable building block in various synthetic pathways .

properties

IUPAC Name

benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWFFKJGPLDVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CI)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562910
Record name Benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149897-41-6
Record name Benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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